3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
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Overview
Description
- The compound’s IUPAC name is 3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide .
- It is a colorless, transparent liquid with a faint aromatic odor.
- Solubility in water is 0.05 g/L at 25°C .
- It is compatible with various resins such as cellulose, polyvinyl chloride (PVC), and polyethylene terephthalate (PET) .
Preparation Methods
Industrial Production: Industrial-scale production methods are also scarce. it is likely synthesized through specialized processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including .
Common Reagents and Conditions:
Major Products: These reactions may yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Studying its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Exploring its pharmacological properties (e.g., antimicrobial, anti-inflammatory).
Mechanism of Action
- The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., enzymes, receptors).
- Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct information on similar compounds. its uniqueness lies in its specific substituents and functional groups.
Remember that this compound’s detailed information may be proprietary or limited due to its specialized nature.
Properties
Molecular Formula |
C16H17N5O2S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxophthalazine-1-carboxamide |
InChI |
InChI=1S/C16H17N5O2S/c1-9(2)8-12-18-19-16(24-12)17-14(22)13-10-6-4-5-7-11(10)15(23)21(3)20-13/h4-7,9H,8H2,1-3H3,(H,17,19,22) |
InChI Key |
FOPXXZUMQCGPDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=NN(C(=O)C3=CC=CC=C32)C |
Origin of Product |
United States |
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